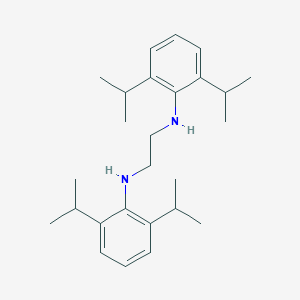

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

Description

The exact mass of the compound N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27-28H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMDHNMIJJBYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NCCNC2=C(C=CC=C2C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413079 | |

| Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134030-22-1 | |

| Record name | N1,N2-Bis[2,6-bis(1-methylethyl)phenyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134030-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134030-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

CAS Number: 134030-22-1

Synonyms: N,N′-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine

This technical guide provides a comprehensive overview of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, a sterically hindered diamine ligand. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's chemical and physical properties, detailed synthesis protocols, applications in catalysis, and an exploration of its potential biological activities.

Chemical and Physical Properties

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a white to off-white solid at room temperature. Its bulky 2,6-diisopropylphenyl groups confer significant steric hindrance and electron-donating properties, making it a valuable ligand in coordination chemistry for stabilizing metal centers and modulating catalytic activity.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 134030-22-1 | [2] |

| Molecular Formula | C₂₆H₄₀N₂ | [2] |

| Molecular Weight | 380.61 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 101-106 °C | |

| Purity | ≥94% | [2] |

Synthesis Protocols

The synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is typically achieved in a two-step process. The first step involves the synthesis of the precursor, N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine, followed by its reduction to the final ethylenediamine product.

Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine

Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of 1,4-diaza-1,3-butadienes.[3]

-

Reagents:

-

2,6-diisopropylaniline (2 equivalents)

-

Glyoxal (40% aqueous solution, 1 equivalent)

-

Ethanol

-

-

Procedure:

-

Dissolve 2,6-diisopropylaniline (7.4 mmol, 2 equiv.) in ethanol (6 ml).

-

To this solution, add glyoxal (3.7 mmol, 1 equiv.).

-

Stir the reaction mixture at ambient temperature for 1 hour.

-

The crude product precipitates as a yellow solid.

-

Filter the solid, wash with ethanol, and dry thoroughly in vacuo to yield the pure N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine.

-

-

Yield: 49%[3]

Table 2: Spectroscopic Data for N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr H), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr Me) | [3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s) | [3] |

Reduction to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

Experimental Protocol:

-

Reagents:

-

N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

-

Procedure:

-

Dissolve the diimine in methanol (approximately 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (an excess, e.g., 2-4 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

-

Applications in Catalysis

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and its derivatives are widely used as ligands in transition metal-catalyzed reactions, such as cross-coupling reactions. The steric bulk of the ligand can enhance catalyst stability and influence selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Complexes of this ligand with palladium are effective catalysts for various cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Biological Activity

While specific biological data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is limited in publicly available literature, related compounds containing the ethylenediamine moiety have demonstrated cytotoxic activity against various cancer cell lines.

Studies on N,N'-bis(hydroxybenzyl)ethylenediamine derivatives have shown that these compounds can induce cell cycle arrest and apoptosis in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells.[4][5] The mechanism of action is suggested to involve the loss of mitochondrial membrane potential.[4][5]

Table 3: Reported Cytotoxic Activity of a Related Ethylenediamine Derivative

| Cell Line | Cancer Type | Reported Effect | Reference(s) |

| A549 | Lung Cancer | Induction of apoptosis through mitochondrial pathways | [1][6] |

| MCF-7 | Breast Cancer | Cell cycle arrest | [1] |

| HeLa | Cervical Cancer | Inhibition of proliferation | [1] |

Proposed Signaling Pathway for Apoptosis Induction

Based on the activity of related compounds, a potential mechanism for the induction of apoptosis by ethylenediamine derivatives involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

Caption: Proposed intrinsic apoptosis pathway induced by ethylenediamine derivatives.

Conclusion

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a versatile diamine with significant applications in synthetic and coordination chemistry, particularly as a ligand in catalysis. While its own biological activity is an emerging area of research, related compounds show promise as cytotoxic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation is warranted to fully elucidate the spectroscopic characteristics of the final compound, optimize its synthesis, and explore its full potential in drug discovery and development.

References

- 1. N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine | 134030-22-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and its Precursor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, a sterically hindered diamine ligand. Due to a notable scarcity of published experimental spectroscopic and crystallographic data for this specific ethylenediamine derivative, this guide also includes comprehensive information on its well-characterized diimine precursor, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine.

Core Molecular Structure and Properties

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a symmetrical molecule featuring a central ethylenediamine bridge flanked by two bulky 2,6-diisopropylphenyl groups. This steric hindrance is a key feature, influencing its coordination chemistry and the stability of its metal complexes.

Below is a summary of the available physical and chemical data for the target compound and its diimine precursor.

Table 1: Physicochemical Properties

| Property | N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine | N,N'-Bis(2,6-diisopropylphenyl)ethanediimine |

| CAS Number | 134030-22-1[1] | 74663-75-5[2] |

| Molecular Formula | C₂₆H₄₀N₂[1] | C₂₆H₃₆N₂[2] |

| Molecular Weight | 380.61 g/mol [1] | 376.58 g/mol [3] |

| Appearance | White to off-white solid | Yellow crystalline solid[3] |

| Melting Point | 101-106 °C | 105-109 °C[3] |

| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[2] |

Note on Data Availability: Extensive literature searches did not yield publicly available, experimentally determined spectroscopic (NMR, IR) or single-crystal X-ray diffraction data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine. The subsequent sections on spectroscopic and crystallographic data will, therefore, focus on its precursor, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, for which detailed data is available.

Synthesis and Experimental Protocols

The synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine typically proceeds via a two-step process, starting with the synthesis of the diimine precursor followed by its reduction.

Experimental Protocol: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

This procedure is adapted from established literature methods.[4]

Materials:

-

2,6-Diisopropylaniline

-

Glyoxal (40% aqueous solution)

-

Methanol

-

Formic acid

Procedure:

-

Dissolve 2,6-diisopropylaniline (2.0 equivalents) in methanol.

-

To this solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) and a few drops of formic acid as a catalyst.

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

After the reaction is complete (typically after several hours), the suspension is filtered.

-

The collected solid is washed with a minimal amount of cold methanol.

-

The product is then dried under vacuum to yield N,N'-Bis(2,6-diisopropylphenyl)ethanediimine as a yellow powder.

Experimental Protocol: Reduction to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

While a specific detailed protocol for this reduction was not found in the searched literature, a general procedure for the reduction of similar diimines would involve the following steps. The choice of reducing agent and solvent may require optimization.

Materials:

-

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over Palladium on carbon)

-

An appropriate solvent (e.g., Ethanol for NaBH₄, or Tetrahydrofuran/Ethanol for catalytic hydrogenation)

General Procedure (using NaBH₄):

-

Suspend or dissolve N,N'-Bis(2,6-diisopropylphenyl)ethanediimine in a suitable solvent such as ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a molar excess of sodium borohydride in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

The following tables summarize the available spectroscopic data for the diimine precursor.

Table 2: ¹H NMR Data of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 2H | N=CH |

| ~7.10 | m | 6H | Ar-H |

| ~2.87 | sept | 4H | CH(CH₃)₂ |

| ~1.14 | d | 24H | CH(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is indicative and sourced from similar compounds in the literature.

Table 3: ¹³C NMR Data of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

| Chemical Shift (δ, ppm) | Assignment |

| ~163.1 | N=CH |

| ~148.0 | Ar-C (ipso, C-N) |

| ~136.7 | Ar-C (ipso, C-CH) |

| ~125.1 | Ar-CH |

| ~123.2 | Ar-CH |

| ~28.0 | CH(CH₃)₂ |

| ~23.4 | CH(CH₃)₂ |

Solvent: CDCl₃. Data is indicative and sourced from similar compounds in the literature.

Table 4: Key IR Absorption Bands for Imines and Amines

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Diimine | Expected in Diamine |

| N-H Stretch (amine) | 3300-3500 (medium) | No | Yes |

| C=N Stretch (imine) | 1640-1690 (variable) | Yes | No |

| C-N Stretch (aromatic amine) | 1250-1360 (strong) | Yes | Yes |

| C-H Stretch (sp³) | 2850-3000 (medium-strong) | Yes | Yes |

| C-H Stretch (aromatic) | 3000-3100 (weak) | Yes | Yes |

Molecular Structure Visualization

The following diagrams illustrate the molecular structures of the key compounds in this guide.

Logical Relationship of Compounds

The relationship between the starting materials, the intermediate diimine, and the final diamine product is a straightforward synthetic pathway.

Conclusion

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a valuable, sterically hindered ligand in coordination chemistry. While it is commercially available, detailed experimental characterization data is not widely published. Its synthesis is readily achieved through the reduction of the corresponding diimine, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, which is well-characterized. This guide provides the available data for both compounds to aid researchers in their synthesis and application. Further studies to publish the full spectroscopic and crystallographic characterization of the title diamine would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sterically Hindered Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered diamines are a class of organic compounds characterized by the presence of bulky substituents near the nitrogen atoms of a diamine backbone. This steric hindrance imparts unique physical and chemical properties that distinguish them from their non-hindered counterparts. These properties have led to their widespread use in various fields, including polymer chemistry as light stabilizers, in catalysis as ligands for metal complexes, and in medicinal chemistry as scaffolds for drug design. This technical guide provides a comprehensive overview of the core physical and chemical properties of sterically hindered diamines, detailed experimental protocols for their synthesis and characterization, and visualizations of their roles in key chemical processes.

Physical Properties

The physical properties of sterically hindered diamines are significantly influenced by the nature and size of the bulky substituents. These properties are crucial for determining their solubility, volatility, and compatibility in various applications.

Molecular Geometry

The steric bulk of the substituents around the nitrogen atoms forces a departure from the idealized geometries of simpler amines. This distortion affects bond lengths and angles, which in turn influences the molecule's reactivity and coordination chemistry.

Table 1: Comparison of Bond Lengths and Angles for Selected Sterically Hindered Diamines

| Compound | C-N Bond Length (Å) | C-C Bond Length (Å) | C-N-C Bond Angle (°) | N-C-C Bond Angle (°) |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1.458 | 1.536 | 111.9 | 110.1 |

| N,N'-Di-tert-butylethylenediamine | Not available | Not available | Not available | Not available |

Basicity and Proton Affinity

The basicity of an amine is a measure of its ability to accept a proton. In sterically hindered diamines, the bulky groups can influence basicity in several ways. Electronically, alkyl groups are electron-donating and increase the electron density on the nitrogen, thereby increasing basicity. However, the steric hindrance can impede the approach of a proton and also affect the solvation of the resulting protonated amine, which can decrease basicity in solution.

Table 2: pKa, Gas-Phase Basicity (GB), and Proton Affinity (PA) of Selected Diamines

| Compound | pKa₁ | pKa₂ | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |

| Ethylenediamine | 9.93 | 6.85 | 933.9 | 968.2 |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 9.52 | 6.48 | 962.3 | 996.2 |

| N,N'-Di-tert-butylethylenediamine | ~10.49 (Predicted) | Not available | Not available | Not available |

Chemical Properties and Reactivity

The chemical reactivity of sterically hindered diamines is a direct consequence of their structure. The lone pairs on the nitrogen atoms are available for nucleophilic reactions and for coordination to metal centers, but the steric bulk modulates this reactivity.

Nucleophilicity

While electronically basic, the nitrogen atoms in sterically hindered diamines are often poor nucleophiles in reactions where the transition state is sterically demanding. This property is exploited in their use as non-nucleophilic bases in organic synthesis.

Coordination Chemistry

Sterically hindered diamines are excellent ligands for a variety of metal ions. The steric bulk can be used to control the coordination number and geometry of the resulting metal complex, which is a key aspect in the design of catalysts. For example, copper complexes with hindered diamine ligands are used as catalysts in Atom Transfer Radical Polymerization (ATRP).

Reactivity with Isocyanates

The reaction of diamines with isocyanates to form polyureas is a fundamental process in polymer chemistry. Sterically hindered diamines react more slowly with isocyanates compared to their non-hindered analogs.[1] This slower reaction rate is advantageous in many applications as it allows for better process control and improved material properties.

Experimental Protocols

Synthesis of Sterically Hindered Diamines via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines. For sterically hindered diamines, this often involves the reaction of a diketone or dialdehyde with a bulky primary amine, or the reaction of a diamine with a bulky ketone, in the presence of a reducing agent.

Protocol: Synthesis of N,N'-Di-tert-butylethylenediamine

-

Reaction Setup: To a solution of glyoxal (1 equivalent) in methanol, add tert-butylamine (2.2 equivalents) dropwise at 0 °C.

-

Reduction: After stirring for 1 hour, add sodium borohydride (2.5 equivalents) portion-wise, maintaining the temperature below 20 °C.

-

Workup: Stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Characterization Techniques

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of sterically hindered diamines.

Experimental Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the diamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for Selected Sterically Hindered Diamines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) in CDCl₃ | 2.22 (s, 12H, N-CH₃), 2.35 (s, 4H, -CH₂-CH₂-) | 45.9 (N-CH₃), 57.5 (-CH₂-CH₂-) |

| N,N'-Di-tert-butylethylenediamine in CDCl₃ | 1.10 (s, 18H, -C(CH₃)₃), 2.60 (s, 4H, -CH₂-CH₂-), ~1.0 (br s, 2H, -NH-) | 29.2 (-C(CH₃)₃), 50.4 (-C(CH₃)₃), 46.8 (-CH₂-CH₂-) |

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for ATR-FTIR Analysis

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid diamine sample onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: Identify the characteristic absorption bands.

Table 4: Characteristic FTIR Absorption Bands for Sterically Hindered Diamines

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300-3500 (weak-medium) |

| C-H (alkane) | Stretch | 2850-2960 (strong) |

| N-H (secondary amine) | Bend | 1550-1650 (variable) |

| C-N | Stretch | 1000-1250 (weak-medium) |

Visualizations of Mechanisms and Pathways

Catalytic Cycle of Copper-Diamine Complexes in Atom Transfer Radical Polymerization (ATRP)

Sterically hindered diamines are crucial ligands in copper-catalyzed ATRP, a controlled radical polymerization technique. The steric bulk around the copper center influences the equilibrium between the active and dormant species, allowing for controlled polymer growth.

Mechanism of Hindered Amine Light Stabilizers (HALS) - The Denisov Cycle

Hindered Amine Light Stabilizers (HALS), which are often based on sterically hindered diamine structures, protect polymers from degradation by scavenging free radicals. They do so via a regenerative cyclic process known as the Denisov Cycle.[2][3][4]

Role in Drug Development: Inhibition of the JAK/STAT Signaling Pathway

Diamine derivatives are being investigated as inhibitors of various signaling pathways implicated in diseases. For instance, certain diamine-containing molecules have shown potential as inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often dysregulated in inflammatory diseases and cancers.[5][6]

References

- 1. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical information for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, a chemical intermediate used in various synthetic applications.

Chemical Identity and Properties

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a complex diamine often utilized as a ligand in coordination chemistry and as a building block in organic synthesis. Its bulky diisopropylphenyl groups provide significant steric hindrance, which can influence the stereochemistry and stability of resulting metal complexes and organic molecules.

Data Presentation

The fundamental molecular properties of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₄₀N₂ | [1][2] |

| Molecular Weight | 380.61 g/mol | [1][2][3] |

| CAS Number | 134030-22-1 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 101-106 °C | [3][4][5] |

| Boiling Point (Predicted) | 503.5 ± 50.0 °C | [3][4] |

| Density (Predicted) | 0.977 ± 0.06 g/cm³ | [2][3] |

| Linear Formula | (C₃H₇)₂C₆H₃NHCH₂CH₂NHC₆H₃(C₃H₇)₂ |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

Experimental Protocols

As N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is primarily a commercially available synthetic intermediate, this guide does not detail its synthesis. Purity is typically reported as ≥94% by suppliers[1]. Users should refer to the Certificate of Analysis provided by the supplier for lot-specific data.

This technical guide provides a summary of the core chemical properties of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine based on publicly available data.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 134030-22-1 CAS MSDS (N,N-Bis(2,6-diisopropylphenyl)ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N,N-Bis(2,6-diisopropylphenyl)ethylenediamine CAS#: 134030-22-1 [m.chemicalbook.com]

- 5. N,N -Bis(2,6-diisopropylphenyl)ethylenediamine 95 134030-22-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis Precursors for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for preparing N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, a sterically hindered diamine ligand crucial in coordination chemistry and catalysis.[1] This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in the effective synthesis of this compound.

Core Synthesis Precursors

The principal precursors for the synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine are 2,6-diisopropylaniline and glyoxal .[2] The most widely documented and efficient method involves the condensation of these two reagents.[2]

-

2,6-Diisopropylaniline: This aniline derivative provides the bulky 2,6-diisopropylphenyl groups that confer significant steric hindrance and electron-donating properties to the final ligand.[1] It is a commercially available reagent, but can also be synthesized via the alkylation of aniline with propylene or the amination of 2,6-diisopropylphenol.[3][4]

-

Glyoxal: Typically used as a 40% aqueous solution, glyoxal provides the two-carbon ethylenediamine backbone of the target molecule.[2][5]

Synthetic Pathway and Mechanism

The synthesis proceeds via a Schiff base formation mechanism. The primary amine groups of two equivalents of 2,6-diisopropylaniline react with the two aldehyde functionalities of one equivalent of glyoxal to form the diimine, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. This intermediate can then be reduced to the desired N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine. However, for many applications, the diimine itself is the desired ligand.[2]

Below is a logical workflow for the primary synthesis of the diimine intermediate.

Caption: Synthesis workflow for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of the diimine intermediate.

Table 1: Reagent Stoichiometry and Solvents

| Reagent | Molar Equivalents | Solvent | Reference |

| 2,6-Diisopropylaniline | 2.00 | Ethanol | [2] |

| Glyoxal (40% aq.) | 1.00 | Ethanol | [2] |

| 2,6-Diisopropylaniline | 2.00 | Methanol | [5] |

| Glyoxal (40% aq.) | 1.00 | Methanol | [5] |

| 2,6-Diisopropylaniline | 2.00 | n-Propanol/Water | [6] |

| Glyoxal (40% aq.) | 1.00 | n-Propanol/Water | [6] |

Table 2: Reaction Conditions and Yields

| Catalyst | Temperature | Time | Yield | Reference |

| Acetic Acid (catalytic) | Room Temperature | 2-4 days | Not specified | [2] |

| Formic Acid (catalytic) | Room Temperature | 24 hours | 64-69% | [5] |

| None specified | 70 °C | 1 hour | 87% | [6] |

| Microwave-assisted | Not specified | Minutes | 70-85% | [2] |

Experimental Protocols

Protocol 1: Acetic Acid Catalyzed Synthesis in Ethanol

This method is a widely documented procedure for the synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine.[2]

Reagents:

-

2,6-Diisopropylaniline (2.00 equivalents)

-

Glyoxal (40% aqueous solution, 1.00 equivalent)

-

Acetic Acid (catalytic quantity, 1-2 drops)

-

Ethanol

Procedure:

-

Dissolve 2,6-diisopropylaniline in ethanol.

-

Add the 40% aqueous solution of glyoxal and the catalytic amount of acetic acid to the solution.

-

Stir the reaction mixture at room temperature for 2-4 days. The solution will transition to a yellow suspension, indicating the formation of the diimine.

-

Collect the precipitate by filtration.

-

Wash the collected solid sequentially with cold methanol and diethyl ether.

-

Dry the product under vacuum to yield N,N'-Bis(2,6-diisopropylphenyl)ethanediimine as a pale-yellow powder.

Protocol 2: Formic Acid Catalyzed Synthesis in Methanol

This modified approach utilizes formic acid as a catalyst, which can enhance reaction kinetics.[5]

Reagents:

-

2,6-Diisopropylaniline (2.00 equivalents, 8.00 g, 45.1 mmol)

-

Glyoxal (40% aqueous solution, 1.00 equivalent, 2.60 mL, 22.6 mmol)

-

Formic Acid (2-3 drops)

-

Methanol (23 mL)

Procedure:

-

Dissolve 2,6-diisopropylaniline in methanol.

-

Add the 40% aqueous solution of glyoxal and a few drops of formic acid.

-

Stir the solution at room temperature.

-

After the reaction is complete (indicated by the formation of a suspension), filter the mixture.

-

Wash the filtered solid with a minimum amount of methanol.

-

Dry the product under vacuum to afford N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow powder (yield: 5.90 g, 69%).[5]

Protocol 3: Synthesis in n-Propanol/Water

This protocol demonstrates a higher temperature, shorter reaction time synthesis without an explicit acid catalyst.[6]

Reagents:

-

2,6-Diisopropylaniline (0.224 mol, 39.6 g)

-

Glyoxal (40% aqueous solution, 0.101 mol, 14.7 g)

-

n-Propanol

-

Water

Procedure:

-

Dissolve 2,6-diisopropylaniline in 160 mL of n-propanol.

-

Prepare a solution of 40% aqueous glyoxal in 16 mL of n-propanol and 40 mL of water.

-

Add the glyoxal solution to the 2,6-diisopropylaniline solution.

-

Heat the mixture at 70°C with stirring for 1 hour.

-

Add 160 mL of water to the mixture to precipitate the product.

-

Collect the yellow precipitate by filtration.

-

Redissolve the solid in a minimum amount of hot n-propanol.

-

Reprecipitate the product by adding 200 mL of water.

-

Collect the solid by filtration and dry under vacuum to yield the product (32.9 g, 87%).[6]

Reduction to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

The diimine intermediate can be reduced to the corresponding diamine, N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, using standard reducing agents such as lithium aluminum hydride or sodium borohydride.[1] The specific conditions for this reduction would need to be optimized depending on the scale and desired purity.

References

- 1. N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine | 134030-22-1 | Benchchem [benchchem.com]

- 2. N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | 74663-75-5 | Benchchem [benchchem.com]

- 3. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Steric and Electronic Effects of Diisopropylphenyl Groups

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diisopropylphenyl (Dipp) group is a prevalent bulky substituent utilized in ligand chemistry to impart specific steric and electronic properties to metal complexes. Its strategic deployment has been pivotal in advancing various catalytic processes and stabilizing reactive metal centers. This guide provides a comprehensive overview of the steric and electronic effects of diisopropylphenyl groups, particularly in the context of N-heterocyclic carbene (NHC) and phosphine ligands, which are crucial in catalysis and drug development.

Quantitative Data on Steric and Electronic Effects

The steric and electronic properties of ligands are quantifiable parameters that dictate their behavior in a coordination sphere. The following tables summarize key data for commonly used ligands bearing the 2,6-diisopropylphenyl moiety, offering a comparative analysis.

Table 1: Steric Parameters of Diisopropylphenyl-Substituted Ligands

| Ligand | Type | Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| IPr | NHC | Not typically used; %Vbur is preferred[1] | 36.8[2] |

| SIPr | NHC | Not typically used; %Vbur is preferred[1] | 35.4[2] |

| P(Dipp)3 | Phosphine | 194 | Data not readily available |

| PPh2(Dipp) | Phosphine | Data not readily available | Data not readily available |

Note: The cone angle is a less accurate descriptor for the steric bulk of NHCs compared to the percent buried volume.[1]

Table 2: Electronic Parameters of Diisopropylphenyl-Substituted Ligands

| Ligand | Type | Tolman Electronic Parameter (TEP) [cm-1] | Huynh Electronic Parameter (HEP) [ppm] |

| IPr | NHC | 2050 | 218.1 |

| SIPr | NHC | 2049 | 221.5 |

| P(Dipp)3 | Phosphine | Data not readily available | Data not readily available |

Note: A lower TEP value indicates a stronger net electron-donating ability. A higher HEP value indicates a stronger σ-donating ability.

Experimental Protocols

Detailed methodologies for the synthesis of key ligands and the determination of their steric and electronic parameters are crucial for reproducible research.

2.1 Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

This two-step procedure is a common method for synthesizing the precursor to the IPr carbene.

-

Step 1: Synthesis of the Diimine

-

To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, add a 40% aqueous solution of glyoxal (1 equivalent).

-

Add a catalytic amount of formic acid.

-

Stir the mixture at room temperature for several hours.

-

The product, a yellow precipitate, is collected by filtration, washed with cold methanol, and dried under vacuum.

-

-

Step 2: Cyclization to the Imidazolium Salt

-

Dissolve the diimine from Step 1 in a suitable solvent such as ethyl acetate or toluene.

-

Add paraformaldehyde (1 equivalent).

-

Introduce a source of HCl, such as a solution of HCl in dioxane or by bubbling HCl gas through the mixture.

-

Heat the reaction mixture.

-

Upon cooling, the imidazolium chloride salt precipitates and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

-

2.2 Determination of the Tolman Electronic Parameter (TEP)

The TEP is a measure of the electron-donating ability of a ligand, determined by infrared spectroscopy.[3]

-

Synthesis of the Nickel Carbonyl Complex: In an inert atmosphere glovebox, react the phosphine or NHC ligand with a nickel carbonyl source, typically Ni(CO)4 or a precursor, in a suitable solvent like THF or hexane. The reaction usually proceeds at room temperature to yield the [LNi(CO)3] complex.

-

IR Spectroscopy: Record the infrared spectrum of the [LNi(CO)3] complex in a suitable solvent (e.g., dichloromethane).

-

Data Analysis: Identify the frequency of the A1 symmetric C-O stretching vibration. This value is the Tolman Electronic Parameter. A lower frequency indicates a more electron-donating ligand.

2.3 Calculation of the Percent Buried Volume (%Vbur)

The %Vbur provides a quantitative measure of the steric bulk of a ligand around a metal center and is calculated from X-ray crystallographic data.[4]

-

Obtain Crystal Structure: Obtain a high-quality single-crystal X-ray diffraction structure of a metal complex containing the ligand of interest. Linear two-coordinate complexes, such as [Au(L)Cl], are often used as a standard.

-

Use Specialized Software: Employ software such as SambVca to perform the calculation.

-

Define Parameters:

-

Define the metal atom as the center of a sphere with a standard radius (typically 3.5 Å).

-

Define the atoms of the ligand of interest.

-

Set the M-L bond distance to a standardized value (e.g., 2.0 Å for NHCs) for comparative purposes.

-

Use standard van der Waals radii for all atoms.

-

-

Calculate Volume: The software calculates the volume occupied by the ligand's atoms within the defined sphere and expresses it as a percentage of the total sphere volume.

Visualizing the Role of Diisopropylphenyl Groups in Catalysis

The bulky diisopropylphenyl groups play a crucial role in creating a sterically hindered environment around the metal center, which can influence substrate approach, product release, and the stability of the catalyst. The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for palladium complexes bearing diisopropylphenyl-substituted NHC ligands.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

In this cycle, the bulky diisopropylphenyl groups on the IPr ligand are crucial for stabilizing the active Pd(0) species and promoting the reductive elimination step, which is often the rate-determining step. The steric bulk helps to create a coordinatively unsaturated metal center that is more reactive in the oxidative addition step.

Conclusion

The 2,6-diisopropylphenyl group is a powerful tool in ligand design, offering significant steric bulk and moderate electron-donating properties. These characteristics are critical for the development of highly active and stable catalysts for a wide range of chemical transformations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of catalysis, organometallic chemistry, and drug development, enabling the rational design of new and improved metal complexes.

References

- 1. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 4. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (CAS No. 134030-22-1) is a white to off-white solid with a molecular weight of 380.61 g/mol and a melting point of 101-106 °C.[1][2][3][4][5] Its bulky 2,6-diisopropylphenyl groups confer unique steric and electronic properties, making it a valuable ligand in various chemical transformations. The solubility of this compound is dictated by the principle of "like dissolves like," where its large nonpolar surface area suggests a preference for nonpolar organic solvents. However, the presence of two secondary amine functionalities introduces a degree of polarity, allowing for potential interactions with more polar solvents. Sterically hindered amines are often noted for having improved solubility in common organic solvents.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine in various organic solvents. To facilitate future research and provide a standardized format for reporting, the following table is presented as a template for organizing experimentally determined solubility data.

Table 1: Illustrative Solubility Data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Toluene | Aromatic Hydrocarbon | 2.4 | 25 | [Insert Value] | [Insert Value] | [e.g., Forms a clear, colorless solution] |

| Tetrahydrofuran (THF) | Ether | 4.0 | 25 | [Insert Value] | [Insert Value] | [e.g., Readily dissolves with slight warming] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 3.1 | 25 | [Insert Value] | [Insert Value] | [e.g., High solubility observed] |

| Acetone | Ketone | 5.1 | 25 | [Insert Value] | [Insert Value] | [e.g., Moderately soluble] |

| Ethanol | Alcohol | 4.3 | 25 | [Insert Value] | [Insert Value] | [e.g., Sparingly soluble at room temperature] |

| Methanol | Alcohol | 5.1 | 25 | [Insert Value] | [Insert Value] | [e.g., Low solubility] |

| Hexane | Aliphatic Hydrocarbon | 0.1 | 25 | [Insert Value] | [Insert Value] | [e.g., Very low solubility] |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine in an organic solvent, based on the widely used shake-flask method.[6]

3.1. Materials

-

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically check for consistency in concentration to confirm equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or HPLC with a suitable detector).

-

Determine the concentration of the analyte in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental flow for determining the solubility of an organic compound.

Factors Influencing Solubility

The solubility of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is influenced by several factors:

-

Solvent Polarity: Due to its predominantly nonpolar structure, higher solubility is expected in nonpolar to moderately polar aprotic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used under varying thermal conditions.

-

Hydrogen Bonding: The secondary amine groups are capable of acting as hydrogen bond donors, which may enhance solubility in protic solvents, although the steric hindrance from the diisopropylphenyl groups might limit this interaction.

Conclusion

This technical guide outlines the importance of understanding the solubility of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine for its effective use in research and development. While specific quantitative data is currently lacking in the public domain, the provided experimental protocol offers a standardized method for its determination. The illustrative data table and the workflow diagram serve as valuable tools for researchers to systematically approach the characterization of this important ligand's solubility profile. The generation of such data will be a significant contribution to the broader chemistry community.

References

- 1. N,N′-Bis-(2,6-diisopropylphenyl)-ethylendiamin 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Bis(2,6-diisopropylphenyl)ethylenediamine CAS#: 134030-22-1 [m.chemicalbook.com]

- 3. N,N-Bis(2,6-diisopropylphenyl)ethylenediamine | 134030-22-1 [amp.chemicalbook.com]

- 4. 134030-22-1 CAS MSDS (N,N-Bis(2,6-diisopropylphenyl)ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Sigma-Donor Properties of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a bidentate nitrogen-donor ligand characterized by significant steric bulk imposed by the two 2,6-diisopropylphenyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This steric hindrance plays a critical role in stabilizing low-coordinate metal centers and influencing the reactivity of the resulting metal complexes. The electronic properties of this ligand, specifically its capacity as a sigma-donor, are fundamental to understanding its coordination chemistry and predicting the catalytic activity of its complexes.

The sigma-donating ability of a ligand is a measure of its capacity to donate electron density to a metal center through a sigma bond. A key metric for quantifying this property is the Tolman Electronic Parameter (TEP), which is determined experimentally from the C-O stretching frequencies in metal carbonyl complexes. Stronger sigma-donating ligands increase the electron density on the metal, leading to greater back-bonding into the π* orbitals of the carbonyl ligands and a corresponding decrease in the C-O stretching frequency.

This guide will provide a detailed protocol for the synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and the subsequent preparation of its dicarbonylnickel(0) complex for the determination of its TEP.

Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

The synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is typically achieved in a two-step process, starting with the condensation of 2,6-diisopropylaniline with glyoxal to form the corresponding diimine, followed by the reduction of the diimine to the desired diamine.

Synthesis of the Precursor: N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

The synthesis of the diimine precursor is well-documented.[1][2]

Experimental Protocol:

-

To a solution of 2,6-diisopropylaniline (2 equivalents) in a suitable solvent such as ethanol or methanol, add an aqueous solution of glyoxal (40% in water, 1 equivalent).

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, often precipitates from the solution as a solid.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization Data for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine:

| Analysis | Observed Values |

| ¹H NMR (400 MHz, CDCl₃, 298 K) | δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr H), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr Me)[2] |

| ¹³C NMR (101 MHz, CDCl₃, 298 K) | δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s)[2] |

Diagram of the Synthesis of the Diimine Precursor:

References

An In-Depth Technical Guide to N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine, a sterically hindered diamine, is a significant compound in the field of coordination chemistry and organic synthesis. Its bulky 2,6-diisopropylphenyl substituents provide a unique steric and electronic environment, making it a valuable ligand for stabilizing metal centers and modulating reactivity in catalysis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications relevant to research and development.

The formal IUPAC name for this compound is N1,N2-bis[2,6-bis(propan-2-yl)phenyl]ethane-1,2-diamine .

Physicochemical and Spectroscopic Data

The properties of N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine are summarized below. This data is essential for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 134030-22-1 | [1][2] |

| Molecular Formula | C₂₆H₄₀N₂ | [1][2][3] |

| Molecular Weight | 380.61 g/mol | [1][2][3] |

| Appearance | White solid | [4] |

| Melting Point | 101-106 °C | [2] |

| Linear Formula | [(CH₃)₂CH]₂C₆H₃NHCH₂CH₂NHC₆H₃[CH(CH₃)₂]₂ | [2] |

| InChI Key | RVMDHNMIJJBYQG-UHFFFAOYSA-N | [2] |

| Synonyms | N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine, N,N′-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine | [1][2] |

Synthesis Protocol

The primary route for the synthesis of N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine is the reduction of its diimine precursor, N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine.

Synthesis of the Precursor: N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine

The diimine precursor is synthesized via the condensation of 2,6-diisopropylaniline with glyoxal.

-

Reaction: 2 equivalents of 2,6-diisopropylaniline react with 1 equivalent of glyoxal in the presence of an acid catalyst.

-

Procedure Outline:

-

Dissolve 2,6-diisopropylaniline in ethanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Add glyoxal (typically a 40% aqueous solution) dropwise to the stirred solution.

-

The reaction mixture will typically turn into a yellow suspension, indicating the formation of the diimine product.

-

After the reaction is complete, the solid product is collected by filtration.

-

The crude product is washed sequentially with cold methanol and diethyl ether to remove unreacted starting materials and byproducts.

-

The resulting pale-yellow powder is dried under vacuum.

-

Reduction to N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine

The diimine is reduced to the target diamine using a hydride reducing agent, typically sodium borohydride (NaBH₄).

-

Reaction: The two imine (C=N) bonds of the precursor are reduced to amine (C-N) bonds.

-

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the precursor, N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine (1.0 eq), in a suitable alcoholic solvent such as methanol or ethanol (approx. 10 volumes).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (typically 2.0-3.0 eq.) portion-wise to the suspension. Caution: Hydrogen gas may be evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water or a dilute acid solution (e.g., 1N HCl).

-

Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (2 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The crude material can be further purified by recrystallization or column chromatography to afford N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine as a white solid.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis workflow and a logical representation of the compound's primary application.

Applications in Research and Development

The unique structural features of N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine make it a versatile tool for chemists.

-

Coordination Chemistry and Catalysis: The primary application of this diamine is as a bulky, bidentate 'salan'-type ligand. The steric hindrance provided by the diisopropylphenyl groups creates a well-defined coordination sphere around a metal center. This can enhance the stability of the resulting complex and influence the selectivity of catalytic reactions. These complexes have been investigated in various catalytic transformations, including polymerization and cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and advanced materials.[1]

-

Precursor in Drug Development: While direct biological activity data is limited, this compound serves as a valuable precursor for the synthesis of more complex molecules. Its diamine backbone can be further functionalized to create libraries of compounds for screening in drug discovery programs. The steric bulk can also be exploited to probe the binding pockets of enzymes and receptors.

-

Materials Science: The diamine can be used as a building block for the synthesis of novel polymers and nanomaterials. Its ability to coordinate with metals allows for the creation of well-defined metallopolymers with unique electronic or catalytic properties.

References

- 1. scbt.com [scbt.com]

- 2. N,N′-双(2,6-二异丙基苯基)乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Bis(2,6-diisopropylphenyl)ethylenediamine | 134030-22-1 [chemicalbook.com]

- 5. N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | C26H36N2 | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety and Handling of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (CAS No. 134030-22-1), a sterically hindered diamine commonly used as a ligand in coordination chemistry and catalysis.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a white to off-white solid.[2][3] Its bulky diisopropylphenyl groups confer significant steric hindrance and electron-donating properties, making it a valuable ligand for stabilizing metal centers and modulating catalytic activity.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₀N₂ | [4] |

| Molecular Weight | 380.61 g/mol | [4][5] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 101-106 °C | [2][5] |

| Boiling Point | 503.5 ± 50.0 °C (Predicted) | [2][3] |

| Density | 0.977 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 4.65 ± 0.50 (Predicted) | [2][3] |

| Storage Temperature | Room temperature, in an inert atmosphere and dark place. | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [6][7] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [6][7] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [6][7] |

GHS Pictogram:

Precautionary Statements:

| Code | Statement | Reference(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7] |

| P264 | Wash skin thoroughly after handling. | [8] |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | [8] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [8] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [8] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [7] |

| P405 | Store locked up. | [8] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

Toxicological Information

-

Acute Effects: Causes skin, eye, and respiratory irritation.[6][7]

-

Chronic Effects: No data available.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [9] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [9] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards Arising from the Chemical: No data available.[9]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[9]

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Conditions for Safe Storage, Including any Incompatibilities: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. This compound is air and moisture sensitive; handle and store under an inert gas.[11]

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[10]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[12]

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[12]

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[12]

-

Stability and Reactivity

-

Reactivity: No data available.[9]

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Possibility of Hazardous Reactions: No data available.[9]

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.[9]

-

Hazardous Decomposition Products: No data available.[9]

Ecological Information

Experimental Protocols & Visualizations

As this compound is primarily used as a ligand in synthesis, a general experimental workflow for its use in a metal-catalyzed cross-coupling reaction is provided below.

As a sterically hindered diamine, N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine can be expected to be air-sensitive to some degree. The following logical diagram outlines the general handling procedure for air-sensitive reagents.

References

- 1. N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine | 134030-22-1 | Benchchem [benchchem.com]

- 2. N,N-Bis(2,6-diisopropylphenyl)ethylenediamine CAS#: 134030-22-1 [m.chemicalbook.com]

- 3. 134030-22-1 CAS MSDS (N,N-Bis(2,6-diisopropylphenyl)ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. N,N -Bis(2,6-diisopropylphenyl)ethylenediamine 95 134030-22-1 [sigmaaldrich.com]

- 6. N,N′-双(2,6-二异丙基苯基)乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Basic Oxidation and Reduction Reactions of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental oxidation and reduction reactions involving the sterically hindered diamine, N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, and its corresponding diimine precursor. This document details the synthesis of the diimine, its subsequent reduction to the target diamine, and the oxidation of the diamine. Included are detailed experimental protocols, quantitative data, and mechanistic visualizations to support researchers in the fields of organic synthesis, coordination chemistry, and drug development.

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a sterically bulky chelating ligand of significant interest in coordination chemistry and catalysis. Its rigid backbone and bulky substituents provide a unique steric and electronic environment for metal centers, influencing the reactivity and selectivity of catalytic transformations. The interconversion between the ethylenediamine (reduced form) and the ethanediimine (oxidized form) is a fundamental process that underpins its application in various chemical contexts. Understanding the conditions and mechanisms of these redox reactions is crucial for the rational design of catalysts and the development of synthetic methodologies.

Synthesis and Reduction of the Diimine Precursor

The most common route to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine involves a two-step process: the synthesis of the diimine precursor, N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, followed by its reduction.

Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

The diimine is synthesized via the condensation of 2,6-diisopropylaniline with glyoxal.

Experimental Protocol:

A general procedure for the synthesis of (E,E)-N1,N2-bis(2,6-diisopropylphenyl)ethane-1,2-diimine is as follows: To a solution of 2,6-diisopropylaniline (2.0 equivalents) in a suitable solvent such as ethanol, an aqueous solution of glyoxal (1.0 equivalent) is added. The reaction mixture is stirred at room temperature. The formation of the yellow diimine product can be observed. After the reaction is complete, the product is collected by filtration, washed with a cold solvent like methanol, and dried.

| Reactants | Stoichiometry | Solvent | Temperature | Yield | Reference |

| 2,6-diisopropylaniline, Glyoxal | 2 : 1 | Ethanol | Room Temperature | 49% | [1] |

Characterization Data (¹H NMR):

-

¹H NMR (400 MHz, CDCl₃, 298 K): δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr H), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr Me).[1]

Reduction of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

The reduction of the diimine to the corresponding diamine can be effectively achieved using sodium borohydride.[2][3]

Experimental Protocol (Adapted from general procedures):

To a solution of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine in a suitable alcoholic solvent such as methanol or ethanol, sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

| Reactant | Reagent | Solvent | Temperature | Product |

| N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature | N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine |

Reaction Workflow:

Oxidation of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

The oxidation of the tertiary amine functionalities in N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine can be achieved using hydrogen peroxide to form the corresponding N-oxides.[4][5]

Experimental Protocol (General Procedure):

To a solution of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine in a suitable solvent (e.g., methanol or a mixture of methanol and water), an aqueous solution of hydrogen peroxide (H₂O₂) is added. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy. Upon completion, the excess hydrogen peroxide can be quenched, and the product can be isolated by extraction and purified by appropriate methods like crystallization or chromatography.

| Reactant | Reagent | Solvent | Temperature | Product |

| N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine | Hydrogen Peroxide (H₂O₂) | Methanol/Water | Room Temperature | N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine-N,N'-dioxide |

Reaction Workflow:

Mechanistic Considerations

Mechanism of Imine Reduction with Sodium Borohydride

The reduction of an imine with sodium borohydride proceeds via a nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbon atom of the C=N double bond. This is followed by protonation of the resulting nitrogen anion by the solvent (e.g., methanol) to yield the secondary amine.[2][6]

Mechanism of Amine Oxidation with Hydrogen Peroxide

The oxidation of a tertiary amine with hydrogen peroxide to form an N-oxide is believed to proceed through a mechanism involving the nucleophilic attack of the amine's lone pair of electrons on one of the oxygen atoms of hydrogen peroxide. This leads to the formation of an intermediate, followed by the departure of a water molecule to yield the N-oxide.[4][7]

Conclusion

The oxidation and reduction reactions of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and its diimine precursor are fundamental transformations that are key to the utilization of this important ligand system. This guide has provided detailed, albeit in some cases generalized, experimental protocols and mechanistic insights into these processes. The provided data and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this and related compounds. Further investigation into the specific quantitative aspects and electrochemical properties of these reactions is warranted to fully exploit their potential in various fields of chemical science.

References

- 1. rsc.org [rsc.org]

- 2. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A tertiary amine reacts with hydrogen peroxide to form a tertiary... | Study Prep in Pearson+ [pearson.com]

- 6. amherst.edu [amherst.edu]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Methodological & Application

Synthesis Protocol for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract